molecular formula C15H24N2O4 B8238773 H-L-Lys(Norbornene-methoxycarbonyl)-OH

H-L-Lys(Norbornene-methoxycarbonyl)-OH

Cat. No.: B8238773
M. Wt: 296.36 g/mol
InChI Key: NUEFUNSNPPAJQL-SKQCGHHBSA-N
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Description

“H-L-Lys(Norbornene-methoxycarbonyl)-OH” is a synthetic compound that features a lysine residue modified with a norbornene-methoxycarbonyl group. This modification can impart unique chemical properties to the lysine residue, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-L-Lys(Norbornene-methoxycarbonyl)-OH” typically involves the following steps:

    Protection of the Lysine Residue: The amino and carboxyl groups of lysine are protected using suitable protecting groups to prevent unwanted side reactions.

    Introduction of the Norbornene-Methoxycarbonyl Group: The norbornene-methoxycarbonyl group is introduced through a reaction with a norbornene derivative and a suitable coupling reagent.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the norbornene moiety.

    Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.

    Substitution: The norbornene group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield norbornene epoxides, while reduction may lead to norbornane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of protein modifications and interactions.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of “H-L-Lys(Norbornene-methoxycarbonyl)-OH” involves its interaction with specific molecular targets. The norbornene group can undergo cycloaddition reactions, which may be exploited in bioorthogonal chemistry for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    H-L-Lys(Boc)-OH: A lysine derivative with a tert-butoxycarbonyl protecting group.

    H-L-Lys(Fmoc)-OH: A lysine derivative with a fluorenylmethyloxycarbonyl protecting group.

    H-L-Lys(Mtt)-OH: A lysine derivative with a 4-methyltrityl protecting group.

Uniqueness

“H-L-Lys(Norbornene-methoxycarbonyl)-OH” is unique due to the presence of the norbornene group, which imparts distinct chemical reactivity and potential for bioorthogonal applications.

Properties

IUPAC Name

(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c16-13(14(18)19)3-1-2-6-17-15(20)21-9-12-8-10-4-5-11(12)7-10/h4-5,10-13H,1-3,6-9,16H2,(H,17,20)(H,18,19)/t10?,11?,12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEFUNSNPPAJQL-SKQCGHHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)COC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC(C1C=C2)COC(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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